2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a key raw material for synthesizing chlorantraniliprole, has been described . Another method involves the reaction of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate through an oxidation reaction in an acetonitrile system .Chemical Reactions Analysis
While specific chemical reactions involving 2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid are not documented, related compounds have been studied. For example, the protodeboronation of alkyl boronic esters has been explored .Scientific Research Applications
Synthesis and Antimicrobial Activity
2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid and its derivatives have been extensively studied for their synthesis and antimicrobial activity. Patel, Agravat, and Shaikh (2011) explored the synthesis of various pyridine derivatives and evaluated their antimicrobial activity against bacteria and fungi, observing variable and modest activity (Patel, Agravat, & Shaikh, 2011). Another study by Narayana et al. (2007) synthesized N-aryl-1,3-thiazol-2-amines derivatives and found them to possess excellent antifungal and antibacterial activities (Narayana et al., 2007).
Heterocyclic Compound Synthesis
The compound has also been utilized in the synthesis of various heterocyclic compounds. Patel and Patel (2015) synthesized a novel series of heterocyclic compounds and evaluated their antibacterial activity against various bacterial strains, finding some compounds less active compared to others (Patel & Patel, 2015).
Biological Activity Assessment
Several studies have also focused on assessing the biological activity of compounds derived from 2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid. A study by Li et al. (2015) synthesized a particular compound and characterized its structure, finding it to have good fungicidal and antiviral activities (Li et al., 2015).
Corrosion Inhibition
In the field of corrosion inhibition, Chaitra et al. (2016) synthesized and characterized thiazole-based pyridine derivatives, finding them to be effective corrosion inhibitors for mild steel (Chaitra, Mohana, & Tandon, 2016).
properties
IUPAC Name |
2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S/c10-5-2-1-3-11-7(5)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQCDHYYSGJDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NC(=CS2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301221042 | |
Record name | 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
1427378-95-7 | |
Record name | 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427378-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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